6-ethyl-3-formylindole-1-carboxamide
Description
6-Ethyl-3-formylindole-1-carboxamide is an indole derivative featuring distinct substituents: an ethyl group at position 6, a formyl group at position 3, and a carboxamide moiety at position 1. Indole derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, such as kinase inhibitors and serotonin receptor modulators. The presence of electron-withdrawing (formyl) and electron-donating (ethyl) groups, combined with the hydrogen-bonding capacity of the carboxamide, may enhance interactions with biological targets.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-ethyl-3-formylindole-1-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-4-10-9(7-15)6-14(12(13)16)11(10)5-8/h3-7H,2H2,1H3,(H2,13,16) |
InChI Key |
XHZBNHYQIZMSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2C(=O)N)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-ethyl-3-formylindole-1-carboxamide involves several steps. One common synthetic route includes the reaction of an indole derivative with appropriate reagents to introduce the ethyl and formyl groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-ethyl-3-formylindole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-3-formylindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-ethyl-3-formylindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related indole and isoquinoline derivatives (Table 1). Key differences lie in substituent positions, functional groups, and core aromatic systems.
Table 1: Structural Comparison of 6-Ethyl-3-formylindole-1-carboxamide and Analogues
* Theoretical calculation based on molecular structure.
Key Observations
Core Structure Differences: Indole vs. Isoquinoline: Indole derivatives (e.g., the target compound and Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) feature a benzene ring fused to a pyrrole, whereas isoquinoline derivatives (e.g., compounds 6d and 6f) have a benzene fused to a pyridine. This difference impacts electronic properties and binding interactions .
In contrast, ester or amino groups in analogues (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) modify solubility and hydrogen-bonding capacity . Carboxamide vs.
Substituent Positioning: The ethyl group at position 6 in the target compound differs from the phenyl group at position 2 in Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. Bulkier substituents (e.g., phenyl) may sterically hinder interactions, while smaller alkyl groups (e.g., ethyl) offer flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
